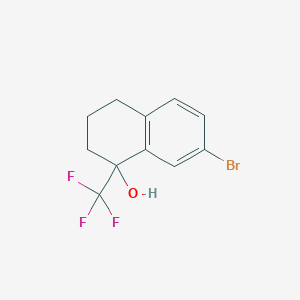
7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a tetrahydronaphthalene ring system. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:
Bromination: The starting material, 1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated bromination systems, and advanced purification techniques.
化学反应分析
Types of Reactions
7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups or the ring system.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products
Substitution: Products with different nucleophiles replacing the bromine atom.
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: Reduced forms of the original compound with modified functional groups.
科学研究应用
7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
7-Bromo-1-hydroxy-1-methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a methyl group instead of a trifluoromethyl group.
7-Bromo-1-hydroxy-1-(difluoromethyl)-1,2,3,4-tetrahydronaphthalene: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
7-Bromo-1-hydroxy-1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 7-Bromo-1-hydroxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds
属性
分子式 |
C11H10BrF3O |
|---|---|
分子量 |
295.09 g/mol |
IUPAC 名称 |
7-bromo-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C11H10BrF3O/c12-8-4-3-7-2-1-5-10(16,9(7)6-8)11(13,14)15/h3-4,6,16H,1-2,5H2 |
InChI 键 |
JOHJSZNJDLIQQH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C(C=C2)Br)C(C1)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




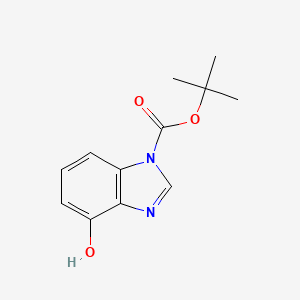
![6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)


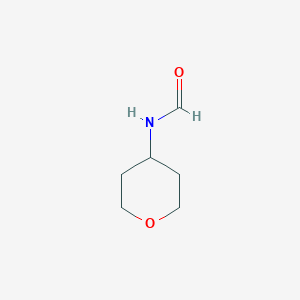
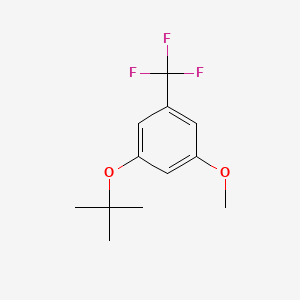
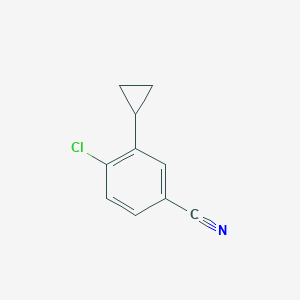
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
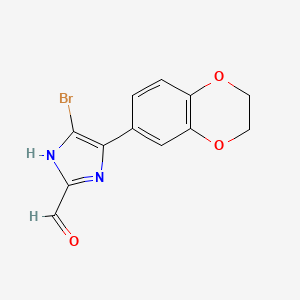

![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)
![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
